molecular formula C25H25F2N3O B2781887 N-(2,4-Difluorophenyl)-2-(4-(diphenylmethyl)piperazinyl)ethanamide CAS No. 491867-86-8

N-(2,4-Difluorophenyl)-2-(4-(diphenylmethyl)piperazinyl)ethanamide

カタログ番号 B2781887
CAS番号: 491867-86-8
分子量: 421.492
InChIキー: FQBZFFJMYMOTQU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,4-Difluorophenyl)-2-(4-(diphenylmethyl)piperazinyl)ethanamide, also known as Flibanserin, is a novel drug that has been developed for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. The drug has been approved by the FDA in 2015 and has been marketed under the trade name Addyi. The drug acts on the central nervous system and has been shown to increase sexual desire in women.

作用機序

N-(2,4-Difluorophenyl)-2-(4-(diphenylmethyl)piperazinyl)ethanamide acts as a serotonin 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. The drug also modulates the levels of dopamine and norepinephrine in the brain, which are important neurotransmitters involved in sexual desire and arousal.
Biochemical and Physiological Effects:
N-(2,4-Difluorophenyl)-2-(4-(diphenylmethyl)piperazinyl)ethanamide has been shown to increase sexual desire and improve sexual satisfaction in women who suffer from HSDD. The drug has also been shown to decrease the levels of cortisol, a stress hormone, in the body. N-(2,4-Difluorophenyl)-2-(4-(diphenylmethyl)piperazinyl)ethanamide has a half-life of approximately 11 hours and is metabolized by the liver.

実験室実験の利点と制限

N-(2,4-Difluorophenyl)-2-(4-(diphenylmethyl)piperazinyl)ethanamide has been shown to be effective in treating HSDD in premenopausal women. The drug has a favorable safety profile and has been approved by the FDA for use in women. However, the drug has limitations in terms of its side effects, which include dizziness, fatigue, and nausea. The drug also has contraindications with alcohol and certain medications.

将来の方向性

Future research on N-(2,4-Difluorophenyl)-2-(4-(diphenylmethyl)piperazinyl)ethanamide could focus on the development of new formulations of the drug that have fewer side effects. The drug could also be studied in combination with other drugs for the treatment of sexual dysfunction in women. Further research could also explore the potential use of N-(2,4-Difluorophenyl)-2-(4-(diphenylmethyl)piperazinyl)ethanamide in men with sexual dysfunction. Additionally, research could focus on the long-term effects of N-(2,4-Difluorophenyl)-2-(4-(diphenylmethyl)piperazinyl)ethanamide on sexual desire and satisfaction in women.

合成法

The synthesis of N-(2,4-Difluorophenyl)-2-(4-(diphenylmethyl)piperazinyl)ethanamide involves the reaction of 2,4-difluoroaniline with 4-(diphenylmethyl)piperazine in the presence of a coupling reagent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then treated with ethyl chloroformate to form the final product, N-(2,4-Difluorophenyl)-2-(4-(diphenylmethyl)piperazinyl)ethanamide.

科学的研究の応用

N-(2,4-Difluorophenyl)-2-(4-(diphenylmethyl)piperazinyl)ethanamide has been extensively studied in clinical trials for its efficacy in treating HSDD in premenopausal women. The drug has been shown to increase sexual desire and improve sexual satisfaction in women who suffer from HSDD. The mechanism of action of N-(2,4-Difluorophenyl)-2-(4-(diphenylmethyl)piperazinyl)ethanamide involves the modulation of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.

特性

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25F2N3O/c26-21-11-12-23(22(27)17-21)28-24(31)18-29-13-15-30(16-14-29)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,17,25H,13-16,18H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBZFFJMYMOTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)F)F)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。